molecular formula C22H22N4O3 B2956471 N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-7-methoxybenzofuran-2-carboxamide CAS No. 2034486-83-2

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2956471
CAS No.: 2034486-83-2
M. Wt: 390.443
InChI Key: ZWNGISBWSGYOQO-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound featuring a benzofuran core, a pyrazole ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-7-methoxybenzofuran-2-carboxamide typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting with 3,5-dimethyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions involving hydrazine and diketones under acidic or basic conditions.

    Attachment of the Pyridine Moiety: The pyridine ring is introduced via a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using appropriate boronic acids and palladium catalysts.

    Synthesis of the Benzofuran Core: The benzofuran ring is typically synthesized through cyclization of ortho-hydroxyaryl ketones under acidic conditions.

    Final Coupling: The final step involves coupling the pyrazole-pyridine intermediate with the benzofuran carboxylic acid derivative using amide bond formation techniques, often employing coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a corresponding phenol derivative.

    Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.

    Substitution: Electrophilic aromatic substitution can occur on the benzofuran ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for bromination, followed by nucleophilic substitution with various nucleophiles.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or other substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds with potential biological activities.

Biology and Medicine

In biological and medicinal research, N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-7-methoxybenzofuran-2-carboxamide may be investigated for its potential as a therapeutic agent. Its unique structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-7-methoxybenzofuran-2-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can act as enzyme inhibitors or receptor modulators, interacting with proteins through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl)-benzofuran-2-carboxamide
  • N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-benzofuran-2-carboxamide

Uniqueness

Compared to similar compounds, N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is unique due to the presence of the methoxy group on the benzofuran ring, which can influence its electronic properties and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic profiles, making it a distinct candidate for further research.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-14-17(15(2)26(25-14)20-9-4-5-11-23-20)10-12-24-22(27)19-13-16-7-6-8-18(28-3)21(16)29-19/h4-9,11,13H,10,12H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNGISBWSGYOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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